REACTION_CXSMILES
|
[Mg].II.CO[C:6]1[CH:7]=[C:8](Br)[CH:9]=[C:10](OC)[C:11]=1OC.CO[C:19]1[CH:29]=[CH:28][C:22]2[C:23](C=O)=CO[C:21]=2[CH:20]=1.[NH4+].[Cl-].C1C[O:35]CC1>>[CH:23]([OH:35])([C:11]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:22]1[CH:28]=[CH:29][CH:19]=[CH:20][CH:21]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)Br
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)Br
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=CO2)C=O)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry flask equipped with a condenser, an addition funnel, and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
(heating may be needed)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for another 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.097 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |